Dithiophen-2-ylmethanol
CAS No.: 6973-84-8
Cat. No.: VC13396837
Molecular Formula: C9H8OS2
Molecular Weight: 196.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6973-84-8 |
|---|---|
| Molecular Formula | C9H8OS2 |
| Molecular Weight | 196.3 g/mol |
| IUPAC Name | dithiophen-2-ylmethanol |
| Standard InChI | InChI=1S/C9H8OS2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6,9-10H |
| Standard InChI Key | ZPSAYQUFPNWRMA-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C(C2=CC=CS2)O |
| Canonical SMILES | C1=CSC(=C1)C(C2=CC=CS2)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
Dithiophen-2-ylmethanol consists of two thiophen-2-yl groups bonded to a hydroxymethyl (–CHOH) moiety. The thiophene rings adopt a planar configuration, with sulfur atoms at the 2-position contributing to electron delocalization. X-ray crystallography of analogous thiophene derivatives reveals bond lengths of 1.71–1.74 Å for C–S bonds and 1.08 Å for the O–H group, consistent with typical aromatic and alcohol functionalities .
Physicochemical Data
Key physical properties include:
The compound’s fluorescence emission at 420–450 nm (λ = 350 nm) suggests applications in optoelectronics .
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
A patented two-step synthesis (CN102964334A) achieves 75–86% yields :
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Suzuki-Miyaura Coupling: 2-Bromothiophene reacts with a boronic ester (Formula 4) in N-methylpyrrolidone (NMP) at 135°C using Pd(OAc)/NaOAc.
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Hydrogenation: The intermediate is reduced under H (1–1.2 MPa) with Pd/C at 45–50°C.
This method avoids hazardous bromine handling and reduces byproducts compared to classical Grignard routes .
Reductive Amination Alternatives
Di(thiophen-2-yl)methanol derivatives form via reductive amination of thiophene carboxaldehydes with NaBH or LiAlH. For example, phenyl/thiophene ketones yield secondary alcohols in >80% efficiency, though steric hindrance lowers yields for bulkier substrates .
Reactivity and Functionalization
Thiolation with Lawesson’s Reagent
Treatment with Lawesson’s reagent (LR) in toluene converts the alcohol to di(thiophen-2-yl)methanethiol (85% yield). The reaction proceeds via a proposed thiono-thiolo rearrangement, evidenced by P NMR signals at 78.2 ppm . Competing sulfide formation (e.g., (Thiophen-2-yl)CH–S–CH(Thiophen-2-yl)) occurs under excess LR, highlighting the need for stoichiometric control .
Oxidation Pathways
Oxidation with Jones reagent yields the ketone di(thiophen-2-yl)methanone, while milder agents like IBX afford partial conversion. Over-oxidation to sulfones is mitigated using TEMPO/NaClO systems .
Applications in Materials Science
Conducting Polymers
Dithiophen-2-ylmethanol serves as a monomer for polythiophenes with tunable bandgaps (1.8–2.2 eV). GPC analysis shows weight-average molecular weights (M) of 15–30 kDa when polymerized via FeCl oxidative coupling .
Metal-Organic Frameworks (MOFs)
Coordination with Cu(I) or Zn(II) ions produces MOFs exhibiting BET surface areas of 800–1,200 m²/g. These materials show promise in CO adsorption (3.2 mmol/g at 298 K) .
Environmental and Regulatory Considerations
Ecotoxicity
Daphnia magna 48-h LC = 8.7 mg/L classifies the compound as “toxic” under EU Directive 93/67/EEC. Photodegradation half-lives in water range from 6–12 hours under UV irradiation .
Industrial-Scale Production Challenges
Purification Issues
Recrystallization from methanol/water mixtures removes polymeric byproducts but results in 15–20% mass loss. Simulated moving bed (SMB) chromatography improves purity to >99.5% with <5% yield reduction .
Catalytic System Lifetimes
Pd/C catalysts deactivate after 3–5 hydrogenation cycles due to sulfur poisoning. Regeneration via HNO washing restores 70% initial activity .
Comparative Analysis with Structural Analogs
| Compound | LogP | Melting Point (°C) | Unique Property |
|---|---|---|---|
| Dithiophen-2-ylmethanol | 2.1 | 98–101 | High fluorescence quantum yield (Φ = 0.62) |
| Dithiophen-3-ylmethanol | 2.3 | 105–108 | Superior anticancer activity |
| Thiophen-2-ylmethanol | 1.8 | 76–79 | Lower thermal stability |
The 2-yl isomer’s extended π-conjugation enhances optoelectronic performance relative to 3-yl derivatives .
Future Research Directions
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Mechanistic Studies: Elucidate the thiolation pathway using in-situ IR and DFT calculations.
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Drug Delivery Systems: Encapsulation in PLGA nanoparticles to improve bioavailability.
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Heterogeneous Catalysis: Develop sulfur-tolerant catalysts for large-scale hydrogenations.
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